

In-Depth Technical Guide: 4-(4-Nitrobenzyl)morpholine (CAS 6425-46-3)

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Compound of Interest

Compound Name: 4-(4-Nitrobenzyl)morpholine

Cat. No.: B1269181

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Executive Summary

This technical guide provides a comprehensive overview of **4-(4-Nitrobenzyl)morpholine**, a key chemical intermediate in the synthesis of pharmacologically active compounds. The morpholine moiety is a well-established pharmacophore in drug discovery, particularly for oncology, with numerous derivatives targeting critical cell signaling pathways.^[1] This document details the physicochemical properties, synthesis, and spectral characterization of **4-(4-Nitrobenzyl)morpholine**. While direct biological activity data for this specific compound is limited, this guide focuses on its pivotal role as a precursor for potent inhibitors of the PI3K/AKT/mTOR pathway, a central signaling cascade implicated in cancer cell growth, proliferation, and survival.^[2] Detailed experimental protocols for its synthesis and representative biological assays are provided to enable its practical application in research and development.

Physicochemical and Spectroscopic Data

The fundamental properties of **4-(4-Nitrobenzyl)morpholine** are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	6425-46-3	[3]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₃	[3]
Molecular Weight	222.24 g/mol	[3]
Appearance	Pale yellow crystalline solid	
Melting Point	75-80 °C	
Boiling Point	349.4 °C (Predicted)	N/A
Storage	2-8 °C, protect from light	N/A

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a complete dataset for the title compound is not publicly available, representative spectra from the compound and closely related analogs are presented.

2.2.1 ¹H NMR Spectroscopy

¹H NMR data for **4-(4-Nitrobenzyl)morpholine** has been reported. The spectrum is consistent with the proposed structure, showing characteristic signals for the morpholine and p-nitrobenzyl moieties.

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Reference(s)
8.15-8.19	Doublet (d, J=8.4 Hz)	2H	Aromatic protons ortho to NO ₂	
7.51-7.55	Doublet (d, J=8.4 Hz)	2H	Aromatic protons meta to NO ₂	
3.70-3.74	Triplet (t, J=4.6 Hz)	4H	Morpholine - CH ₂ -O-	
3.59	Singlet (s)	2H	Benzylic -CH ₂ -	
2.44-2.48	Triplet (t, J=4.4 Hz)	4H	Morpholine - CH ₂ -N-	

2.2.2 Representative ¹³C NMR, IR, and Mass Spectra

No published ¹³C NMR, IR, or mass spectra for **4-(4-Nitrobenzyl)morpholine** could be located. However, data for the structurally similar compound 4-(2-fluoro-4-nitrophenyl)morpholine provides valuable reference points for expected spectral features.^[4]

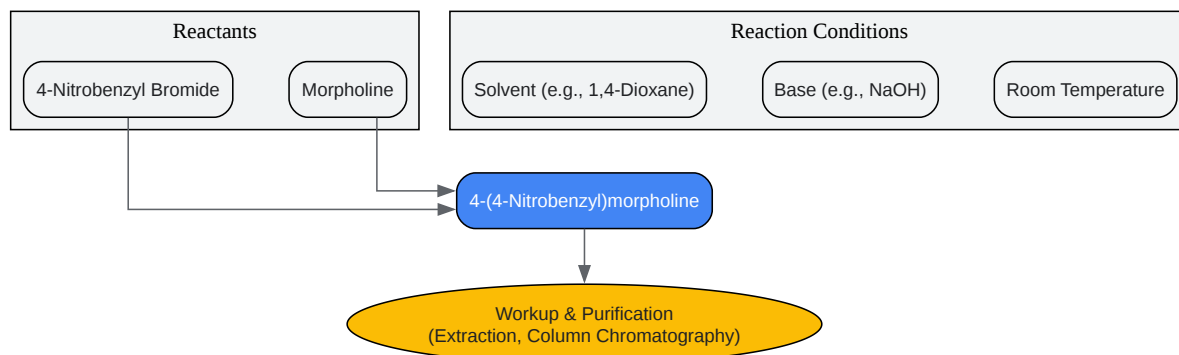
- ¹³C NMR (100 MHz, CDCl₃) of 4-(2-fluoro-4-nitrophenyl)morpholine: δ = 154.3, 151.8, 145.4, 120.9, 116.8, 112.6, 66.5 (2C), 49.8 (2C) ppm.^[4] One would expect similar shifts for the morpholine carbons in the title compound, with the benzylic carbon appearing around 60-65 ppm and the aromatic carbons adjusted for the absence of fluorine.
- IR (KBr) of 4-(2-fluoro-4-nitrophenyl)morpholine: 3432, 2925, 1739, 1604 (C=C aromatic), 1510-1530 (NO₂ asymmetric stretch), 1340-1350 (NO₂ symmetric stretch), 1242, 1115 (C-O-C stretch), 1050 cm⁻¹.^[4] The key characteristic peaks for the title compound would be the strong nitro group absorbances and the C-O-C stretch of the morpholine ring.
- HRMS (ESI) of 4-(2-fluoro-4-nitrophenyl)morpholine: [M+H]⁺ calculated for C₁₀H₁₂N₂O₃F: 227.0832, found: 227.0838.^[4] For **4-(4-Nitrobenzyl)morpholine**, the expected [M+H]⁺ ion would be at m/z 223.1077.

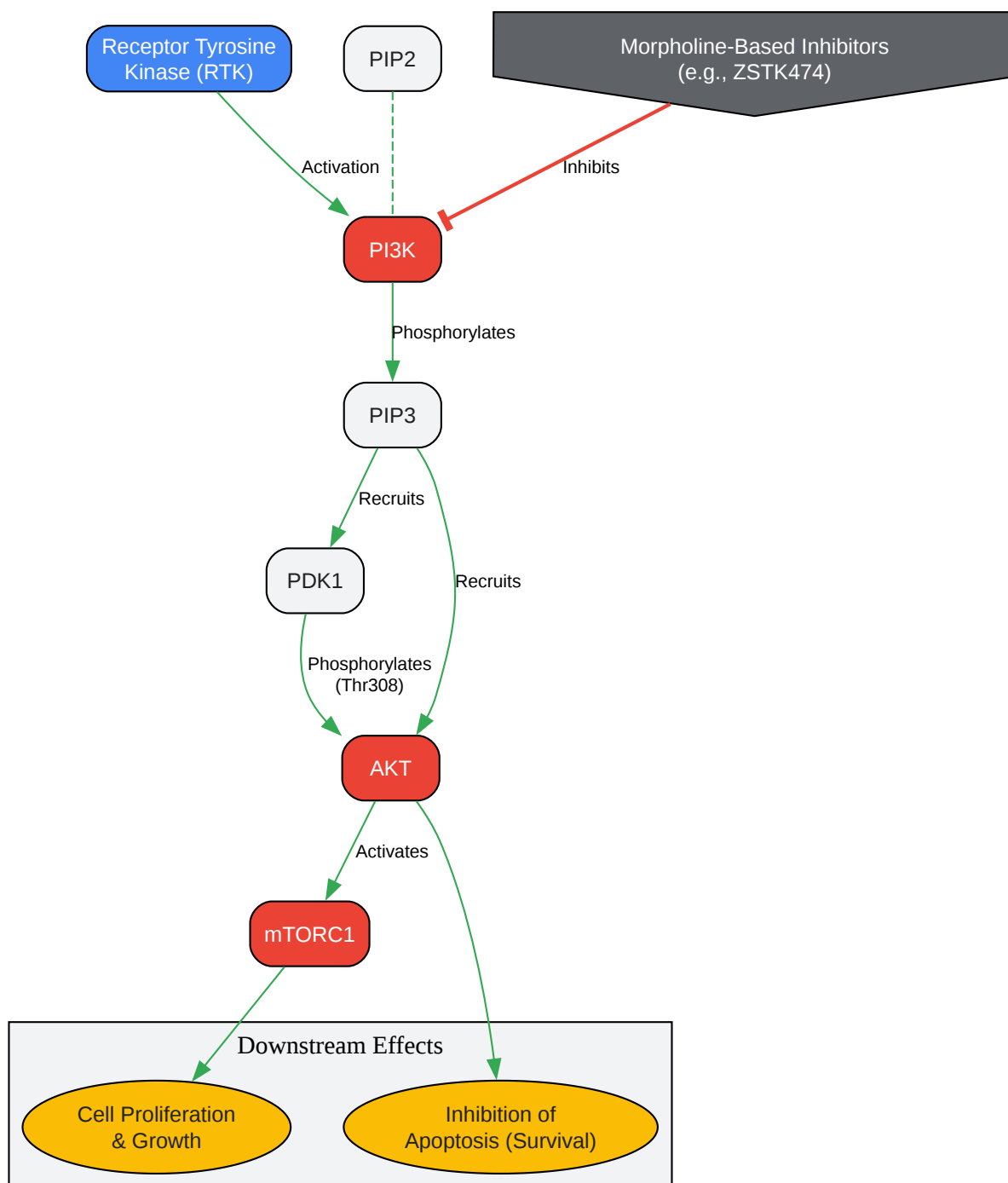
Synthesis and Experimental Protocols

The synthesis of **4-(4-Nitrobenzyl)morpholine** is typically achieved via a standard nucleophilic substitution reaction.

Synthetic Workflow

The general workflow involves the N-alkylation of morpholine with a suitable 4-nitrobenzyl halide.





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